1-Methoxy-4-(2-methyl-4-nitrophenoxy)naphthalene
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Overview
Description
1-Methoxy-4-(2-methyl-4-nitrophenoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a methoxy group at the 1-position and a 2-methyl-4-nitrophenoxy group at the 4-position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-(2-methyl-4-nitrophenoxy)naphthalene typically involves the following steps:
Nitration: The nitration of 2-methylphenol to produce 2-methyl-4-nitrophenol.
Etherification: The reaction of 2-methyl-4-nitrophenol with 1-methoxynaphthalene under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and etherification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-(2-methyl-4-nitrophenoxy)naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
1-Methoxy-4-(2-methyl-4-nitrophenoxy)naphthalene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-(2-methyl-4-nitrophenoxy)naphthalene involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-nitronaphthalene: Similar structure but lacks the 2-methyl group.
2-Methoxy-1,4-naphthoquinone: Contains a quinone moiety instead of the nitrophenoxy group.
4-Methoxy-1-naphthoic acid: Contains a carboxylic acid group instead of the nitrophenoxy group.
Uniqueness
1-Methoxy-4-(2-methyl-4-nitrophenoxy)naphthalene is unique due to the presence of both the methoxy and nitrophenoxy groups on the naphthalene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
83054-19-7 |
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Molecular Formula |
C18H15NO4 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
1-methoxy-4-(2-methyl-4-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C18H15NO4/c1-12-11-13(19(20)21)7-8-16(12)23-18-10-9-17(22-2)14-5-3-4-6-15(14)18/h3-11H,1-2H3 |
InChI Key |
CWPBIPCCFYWQGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC=C(C3=CC=CC=C32)OC |
Origin of Product |
United States |
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